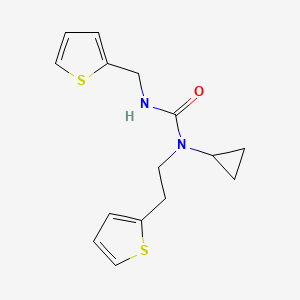

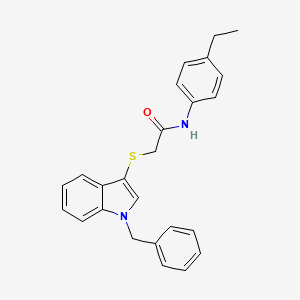

![molecular formula C17H20N2O5 B2489909 2-[(1R)-1-{[(苄氧基)甲酰]氨基}-2-甲基丙基]-5-甲基-1,3-噁唑-4-甲酸 CAS No. 1418113-97-9](/img/structure/B2489909.png)

2-[(1R)-1-{[(苄氧基)甲酰]氨基}-2-甲基丙基]-5-甲基-1,3-噁唑-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several key steps, starting from benzyl-N-Boc-(3R)-aminobutanoate. This process includes cyclization to form trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, followed by a Sn(OTf)2 catalyzed rearrangement to yield the desired oxazolidinone structure. The formation of oligomers, such as trimers and tetramers, suggests that these molecules can fold into ordered structures, highlighting their potential as foldamers for various applications (Lucarini & Tomasini, 2001).

Molecular Structure Analysis

Detailed studies using IR, 1H NMR, and CD techniques, complemented by DFT computational modeling, have investigated the preferred three-dimensional structure of related benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers. These studies reveal a poly(L-Pro)n II-like helical conformation, stabilized by intramolecular hydrogen bonds, underscoring the structural versatility and potential of these molecules for constructing pseudopeptide foldamers (Tomasini et al., 2003).

Chemical Reactions and Properties

The reactivity of oxazolines, including those similar to the molecule , has been explored in the context of synthesizing peptide and peptide mimetics. For instance, ruthenium-catalyzed synthesis approaches have been developed for preparing protected versions of triazole amino acids, which are crucial for the construction of triazole-based scaffolds and peptidomimetics. These methods demonstrate the molecule's potential for undergoing Dimroth rearrangement, providing a pathway to synthesize biologically active compounds (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of related oxazoline and oxazolidinone derivatives have been extensively studied, providing insights into their thermal behavior, crystallinity, and potential for forming liquid crystalline phases. For example, thermotropic polyesters based on benzoxazole derivatives demonstrate the ability to form nematic melts, which is indicative of their structural and physical versatility for applications in materials science (Kricheldorf & Thomsen, 1992).

Chemical Properties Analysis

The chemical properties of the molecule, such as reactivity towards various functional groups, stereochemical behavior, and its ability to participate in cyclization and rearrangement reactions, have been demonstrated through synthetic approaches towards creating a variety of heterocyclic compounds. These synthetic pathways highlight the compound's versatility and reactivity, making it a valuable building block for the synthesis of complex organic molecules (Prokopenko et al., 2010).

科学研究应用

合成和衍生物形成

- 与问题中的化学结构相关的2-芳基-5-叠氮基-1,3-噁唑-4-羧酸甲酯已被用于合成2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-噁唑-4-羧酸甲酯及其功能衍生物的甲酯。这些衍生物被用于进一步的化学转化,展示了该化合物在合成有机化学中的多功能性 (Prokopenko et al., 2010)。

氨基酸合成的合成等效物

- 5-苄氧基-4-三氟甲基-1,3-噁唑,类似于感兴趣的化合物,已被提出作为α-三氟甲基取代的芳香族和杂环氨基酸的合成等效物。该研究展示了该化合物在重排反应中的潜力以及在复杂氨基酸合成中的适用性 (Burger et al., 2006)。

伪肽折叠体的构建块

- 该化合物已被用作伪肽折叠体的构建块。进行了涉及红外光谱、1H核磁共振、圆二色技术和密度泛函理论计算建模的详细研究,以了解其三维结构,表明其在结构和材料科学中的潜力 (Tomasini et al., 2003)。

分子共晶形成

- 该化合物已参与分子共晶的形成,使用了单晶X射线技术进行研究。这展示了其在理解和操纵分子相互作用和晶体工程中的实用性 (Lynch et al., 2000)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-methyl-2-[(1R)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-10(2)13(15-18-14(16(20)21)11(3)24-15)19-17(22)23-9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGTNKMMOBTFW-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)

![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)

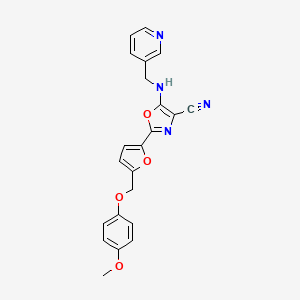

![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)

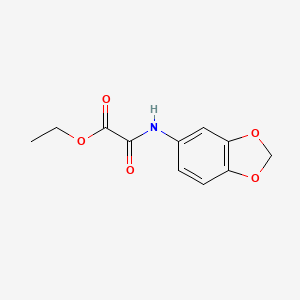

![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)